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Compound of Interest

Compound Name: (-)-Hinesol

Cat. No.: B1202290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectroscopic data for the sesquiterpenoid (-)-Hinesol. The information

presented herein is intended to serve as a valuable resource for researchers and professionals

engaged in natural product chemistry, organic synthesis, and drug development.

¹H and ¹³C NMR Data for (-)-Hinesol
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for (-)-Hinesol.
The data has been compiled from peer-reviewed literature and represents the most accurate

and complete assignments available.

Table 1: ¹H NMR Data for (-)-Hinesol (500 MHz, CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1α 1.55 m

1β 1.95 m

2α 1.42 m

2β 1.63 m

3 1.80 m

6α 1.25 m

6β 1.71 m

8α 1.38 m

8β 1.60 m

9 5.35 br s

12 1.22 s

13 1.22 s

14 0.95 d 6.8

15 1.68 s

Table 2: ¹³C NMR Data for (-)-Hinesol (125 MHz, CDCl₃)
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Position Chemical Shift (δ, ppm)

1 39.2

2 19.5

3 41.8

4 49.6

5 56.4

6 27.8

7 42.1

8 26.5

9 121.8

10 149.8

11 72.4

12 27.2

13 27.0

14 16.5

15 21.7

Experimental Protocols
The acquisition of high-quality NMR data is crucial for accurate structure elucidation and

characterization. The following is a generalized protocol for the NMR analysis of

sesquiterpenoids like (-)-Hinesol.

Sample Preparation:

A sample of (-)-Hinesol (typically 5-10 mg) is dissolved in approximately 0.6 mL of

deuterated chloroform (CDCl₃).

The solution is transferred to a 5 mm NMR tube.
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NMR Data Acquisition:

Spectra are recorded on a 500 MHz NMR spectrometer equipped with a cryoprobe.

¹H NMR spectra are acquired with a spectral width of 12 ppm, an acquisition time of 2.7 s,

and a relaxation delay of 1.0 s.

¹³C NMR spectra are acquired with a spectral width of 240 ppm, an acquisition time of 1.1 s,

and a relaxation delay of 2.0 s.

Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, are performed to

establish proton-proton and proton-carbon correlations, aiding in the complete assignment of

all signals.

Structure Elucidation Workflow
The process of determining the structure of a natural product like (-)-Hinesol using NMR

spectroscopy typically follows a logical workflow. This workflow involves a series of 2D NMR

experiments that provide crucial connectivity information.

1D NMR

2D NMR

Structure Determination

¹H NMR

COSY¹H-¹H Connectivity

HSQC
¹J(C,H)

HMBC

ⁿJ(C,H) (n=2,3)

NOESY/ROESY
Through-space

¹H-¹H Proximity

¹³C NMR

Planar Structure Relative Stereochemistry Final Structure

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1202290?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for the structure elucidation of (-)-Hinesol using NMR spectroscopy.

Key Signaling Pathways in Hinesol Research
While (-)-Hinesol itself is not directly involved in signaling pathways, its biological activities are

often studied in the context of cellular signaling. For instance, research has investigated the

apoptosis-inducing effects of hinesol in human leukemia HL-60 cells, suggesting an interaction

with specific signaling cascades. A simplified representation of a generic apoptosis signaling

pathway that could be investigated in relation to hinesol's activity is provided below.
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Caption: A potential signaling pathway for hinesol-induced apoptosis.

To cite this document: BenchChem. [Spectroscopic Profile of (-)-Hinesol: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1202290#1h-and-13c-nmr-data-for-hinesol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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